cefuroxime
Overview
Description
Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. This compound is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease . It can be administered orally or via injection.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Cefuroxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it interferes with the peptidoglycan synthesis of the bacterial wall by inhibiting the final transpeptidation needed for the cross-links . This interaction is bactericidal .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the bacterial cell wall synthesis, which leads to cell death
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . It inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This inhibition leads to cell lysis and death .
Temporal Effects in Laboratory Settings
Current studies focus on its potency and bioactivity against microorganisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is generally well-tolerated .
Metabolic Pathways
This compound is involved in the metabolic pathway related to cell wall biosynthesis in bacteria .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it exerts its action . Any effects on its activity or function due to its localization are directly related to its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefuroxime is synthesized through a multi-step process. One common method involves the esterification of this compound acid with 1-bromethylacetate in the presence of a catalyst such as dimethylformamide . The reaction conditions typically include controlled temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound axetil, a prodrug of this compound, is often produced to enhance its oral bioavailability. The production involves the use of nanosuspension techniques, such as antisolvent precipitation followed by ultrasonication . This method improves the solubility and bioavailability of the drug, making it more effective for oral administration.
Chemical Reactions Analysis
Types of Reactions: Cefuroxime undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound axetil is hydrolyzed to produce the active this compound.
Oxidation and Reduction: These reactions can modify the functional groups in the molecule, affecting its activity and stability.
Substitution: Various substituents can be introduced to modify the pharmacokinetic properties of the drug.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products: The primary product of hydrolysis is this compound, which is the active form of the drug. Other reactions may produce various intermediates and by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Cefuroxime has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of cephalosporins and their interactions with various reagents.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating different bacterial infections
Comparison with Similar Compounds
Cephalexin: Another cephalosporin antibiotic, but it is a first-generation cephalosporin with a narrower spectrum of activity.
Amoxicillin: A penicillin-type antibiotic that is effective against a similar range of bacteria but has a different mechanism of action.
Augmentin (Amoxicillin/Clavulanate): A combination antibiotic that includes a beta-lactamase inhibitor to enhance its efficacy against resistant bacteria
Uniqueness of Cefuroxime: this compound is unique among cephalosporins due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections such as meningitis . Additionally, its resistance to beta-lactamase enzymes provides it with a broader spectrum of activity compared to some other cephalosporins .
Properties
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVXVDWJQMJEE-SWWZKJRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97232-97-8, 55268-75-2 | |
Record name | trans-Cefuroxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefuroxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANS-CEFUROXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefuroxime exert its antibacterial effect?
A: this compound, like other β-lactam antibiotics, acts by disrupting the synthesis of peptidoglycans [, ], which are essential components of bacterial cell walls. Specifically, this compound binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis. This binding inhibits PBP enzymatic activity, leading to cell wall instability and ultimately bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: This information is not explicitly provided in the research papers you supplied. It would be best to refer to reputable chemical databases or resources for this level of detail.
Q3: Are there different crystalline forms of this compound axetil, and how do they impact its properties?
A: Yes, this compound axetil exists in both amorphous and crystalline forms. Research indicates that the crystalline form of this compound axetil can undergo transformation to the amorphous form or coexist with it under conditions of elevated temperature and humidity []. This transformation can significantly impact the drug's stability and compatibility with excipients in pharmaceutical formulations.
Q4: How does the crystalline form of this compound axetil affect its compatibility with excipients?
A: Studies reveal that the crystalline form of this compound axetil exhibits varying degradation kinetics and mechanisms when combined with different excipients []. For instance, while this compound axetil degrades following a first-order reaction model in the presence of excipients like magnesium stearate and croscarmellose sodium, it follows an autocatalytic model in the presence of mannitol under elevated humidity conditions. These differences underscore the importance of careful excipient selection during formulation development.
Q5: How is this compound administered, and how does this affect its bioavailability?
A: this compound can be administered intravenously or orally [, , ]. The oral formulation, this compound axetil, is a prodrug hydrolyzed in vivo to this compound. Studies have demonstrated that the bioavailability of this compound axetil is significantly enhanced when administered with milk or infant formula in children [].
Q6: Does this compound effectively penetrate different tissues and fluids?
A: this compound exhibits varying penetration into different tissues and fluids. While it reaches therapeutic levels in the gallbladder wall [], its penetration into the vitreous humor of inflamed rabbit eyes was found to be poor []. Interestingly, inflammation was observed to increase the clearance of intravitreally injected this compound in rabbit models []. Further research highlights the significantly lower concentration of this compound in the intervertebral disc compared to plasma, suggesting incomplete penetration into this site [].
Q7: Does obesity influence this compound pharmacokinetics during pregnancy?
A: Physiologically based pharmacokinetic (PBPK) modeling suggests that obese pregnant women may require dosage adjustments compared to lean pregnant women to achieve optimal this compound exposure in both plasma and adipose tissue []. This highlights the importance of considering physiological factors when determining appropriate dosing regimens.
Q8: What is the clinical efficacy of this compound in treating bacterial infections?
A: Numerous studies demonstrate the clinical efficacy of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections [, , ].
Q9: Are there concerns regarding resistance to this compound?
A: Yes, like many antibiotics, the emergence of resistance to this compound is a concern. Studies indicate that efflux pumps, which bacteria use to expel harmful substances, contribute to this compound resistance in Escherichia coli []. This finding highlights the need for ongoing surveillance and strategies to combat antibiotic resistance.
Q10: What analytical methods are used to measure this compound concentrations?
A: Various analytical techniques are employed to measure this compound concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [, ], microbiological assays [, ], and flow-injection chemiluminescence methods []. These methods allow researchers to study this compound pharmacokinetics and assess its penetration into various tissues and fluids.
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